2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the second position and a trifluoromethyl-substituted phenyl group at the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst such as palladium acetate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl sulfoxides or reduction to form trifluoromethyl alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with reaction conditions typically involving a base and a polar aprotic solvent.
Coupling Reactions: Reagents include boronic acids, alkynes, and alkenes, with palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Coupling Reactions: Products include biaryl compounds, alkenylated, and alkynylated pyrimidines.
Oxidation and Reduction Reactions: Products include trifluoromethyl sulfoxides and trifluoromethyl alcohols.
Scientific Research Applications
2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate various biological pathways, leading to the compound’s observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzotrifluoride
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
Uniqueness
2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine is unique due to the combination of the pyrimidine ring with a trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H6BrF3N2 |
---|---|
Molecular Weight |
303.08 g/mol |
IUPAC Name |
2-bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6BrF3N2/c12-10-16-6-5-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H |
InChI Key |
WPVGMCFLZDAIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.